molecular formula C13H16N2O6S B2444294 1-(2-Methyl-5-nitrobenzenesulfonyl)piperidine-2-carboxylic acid CAS No. 1009548-94-0

1-(2-Methyl-5-nitrobenzenesulfonyl)piperidine-2-carboxylic acid

Cat. No.: B2444294
CAS No.: 1009548-94-0
M. Wt: 328.34
InChI Key: SIFVIHYDTVKSTQ-UHFFFAOYSA-N
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Description

1-(2-Methyl-5-nitrobenzenesulfonyl)piperidine-2-carboxylic acid is a complex organic compound with the molecular formula C13H16N2O6S. This compound is characterized by the presence of a piperidine ring substituted with a carboxylic acid group and a sulfonyl group attached to a nitro-substituted benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-5-nitrobenzenesulfonyl)piperidine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2-methylbenzenesulfonyl chloride followed by the reaction with piperidine-2-carboxylic acid under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and sulfonation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-5-nitrobenzenesulfonyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The sulfonyl group can be reduced to a thiol group.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include amine-substituted derivatives, thiol-substituted derivatives, and various substituted piperidine carboxylic acids.

Scientific Research Applications

1-(2-Methyl-5-nitrobenzenesulfonyl)piperidine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-5-nitrobenzenesulfonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methyl-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid
  • 1-(2-Methyl-5-nitrobenzenesulfonyl)piperidine-3-carboxylic acid

Uniqueness

1-(2-Methyl-5-nitrobenzenesulfonyl)piperidine-2-carboxylic acid is unique due to its specific substitution pattern on the piperidine ring and the presence of both nitro and sulfonyl groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(2-methyl-5-nitrophenyl)sulfonylpiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6S/c1-9-5-6-10(15(18)19)8-12(9)22(20,21)14-7-3-2-4-11(14)13(16)17/h5-6,8,11H,2-4,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFVIHYDTVKSTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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